2-tert-butyl-1H-indole-3-carbaldehyde
Overview
Description
2-tert-butyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group attached to the indole ring is a common structural motif that can influence the physical and chemical properties of the molecule.
Synthesis Analysis
The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. In the first paper, an innovative method for synthesizing pyrrolo[1,2-a]indole-2-carbaldehydes is presented, which involves a TiCl4/t-BuNH2-mediated hydroamination/annulation domino reaction starting from 2-carbonyl-1-propargyl-1H-indoles. This process occurs under mild conditions and demonstrates the versatility of TiCl4 as a catalyst, Lewis acid, and water scavenger. The synthesis of some 2-carbonyl-1-propargyl-1H-indoles is achieved through Suzuki- and Negishi-type reactions, which are well-established methods for forming carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical reactivity and potential applications. In the second paper, the structure of carbazole-linked phenothiazine aldehydes is characterized using both experimental and computational techniques. Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G(d,p) basis set is used to optimize the structure and examine bonding aspects and vibrational frequencies. The bond lengths and angles are consistent with reported analogs, and the vibrational frequencies align well with experimental data. This suggests that similar methods could be applied to analyze the structure of 2-tert-butyl-1H-indole-3-carbaldehyde .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions due to their reactive sites. The papers provided do not directly discuss the chemical reactions of 2-tert-butyl-1H-indole-3-carbaldehyde, but they do provide insights into the reactivity of similar compounds. For instance, the first paper describes a domino reaction that could potentially be adapted for the synthesis of related indole aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The third paper discusses the synthesis of a tert-butyl indole carboxylate and its characterization using NMR, IR, MS, and X-ray diffraction. The crystal structure obtained by solvent evaporation is compared with the structure predicted by DFT, which is important for understanding the chemical properties. The study of frontier molecular orbitals and molecular electrostatic potential energy is mentioned as crucial for the analysis of chemical reactivity .
Scientific Research Applications
Multicomponent Reactions (MCRs)
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .
Method of Application
In MCRs, more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
Results
MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
Synthesis of Biologically Active Compounds
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Method of Application
Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis have attracted the attention of the chemical community .
Results
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
Analgesic Agents
1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of analgesic agents .
Method of Application
The specific methods of application can vary widely depending on the specific analgesic agent being synthesized .
Results
The resulting analgesic agents can be used to manage pain .
Hypoglycemic Agents
1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of hypoglycemic agents .
Method of Application
The specific methods of application can vary widely depending on the specific hypoglycemic agent being synthesized .
Results
The resulting hypoglycemic agents can be used to manage blood sugar levels .
Antibacterial and Antifungal Agents
1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of antibacterial and antifungal agents .
Method of Application
The specific methods of application can vary widely depending on the specific antibacterial or antifungal agent being synthesized .
Results
The resulting antibacterial and antifungal agents can be used to manage bacterial and fungal infections .
Antiviral Agents
1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of inhibitors of the Dengue virus protease with antiviral activity in cell-culture .
Method of Application
The specific methods of application can vary widely depending on the specific antiviral agent being synthesized .
Results
The resulting antiviral agents can be used to manage viral infections .
Tryptophan Dioxygenase Inhibitors
1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of tryptophan dioxygenase inhibitors .
Method of Application
The specific methods of application can vary widely depending on the specific tryptophan dioxygenase inhibitor being synthesized .
Results
The resulting tryptophan dioxygenase inhibitors can be used to manage various health conditions .
Anticancer Immunomodulators
1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
Method of Application
The specific methods of application can vary widely depending on the specific anticancer immunomodulator being synthesized .
Results
The resulting anticancer immunomodulators can be used to manage cancer .
Antiamoebic and Cytotoxic Agents
1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of antiamoebic and cytotoxic agents .
Method of Application
The specific methods of application can vary widely depending on the specific antiamoebic or cytotoxic agent being synthesized .
Results
The resulting antiamoebic and cytotoxic agents can be used to manage amoebic infections and various health conditions .
Safety And Hazards
Future Directions
Indole derivatives, such as “2-tert-butyl-1H-indole-3-carbaldehyde”, have attracted increasing attention in recent years due to their biological activity and their role in the synthesis of active molecules . Future research may focus on exploring novel methods of synthesis and further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
2-tert-butyl-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-8,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBWAYDAIZSXQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375445 | |
Record name | 2-tert-butyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-1H-indole-3-carbaldehyde | |
CAS RN |
29957-81-1 | |
Record name | 2-tert-butyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tert-butyl)-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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